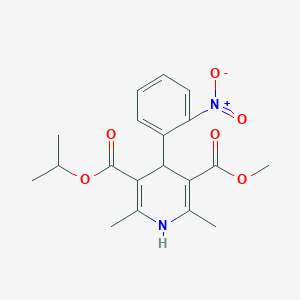
N-(1,2-dihydro-5-acenaphthylenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dihydro-5-acenaphthylenyl)-8-quinolinesulfonamide, commonly known as DQBS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DQBS is a member of the sulfonamide family of compounds, which are known to have a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
作用機序
The mechanism of action of DQBS is not fully understood. However, it is believed to inhibit carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the cell. The increase in carbon dioxide concentration has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DQBS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DQBS has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer. In addition, DQBS has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
実験室実験の利点と制限
DQBS has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. DQBS is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DQBS has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. In addition, DQBS has been shown to have low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of DQBS. One potential direction is the development of new derivatives of DQBS that have improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of DQBS in more detail, which could lead to the development of new drugs that target carbonic anhydrase. Finally, the potential applications of DQBS in the treatment of other diseases, such as Alzheimer's disease and glaucoma, should be explored.
合成法
The synthesis of DQBS involves the reaction of 1,2-dihydroacenaphthylene with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DQBS as a white crystalline solid with a melting point of 247-248°C. The purity of DQBS can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
科学的研究の応用
DQBS has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including the inhibition of carbonic anhydrase, a zinc-containing enzyme that plays a critical role in many physiological processes. DQBS has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
分子式 |
C21H16N2O2S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
N-(1,2-dihydroacenaphthylen-5-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C21H16N2O2S/c24-26(25,19-8-2-5-16-6-3-13-22-21(16)19)23-18-12-11-15-10-9-14-4-1-7-17(18)20(14)15/h1-8,11-13,23H,9-10H2 |
InChIキー |
VJYGWSYMJPEYRW-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B280615.png)

![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)
![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)
![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)


